Anemonin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

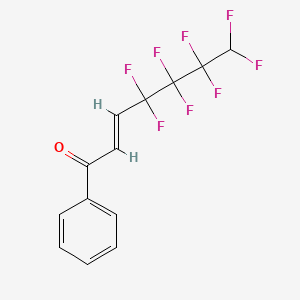

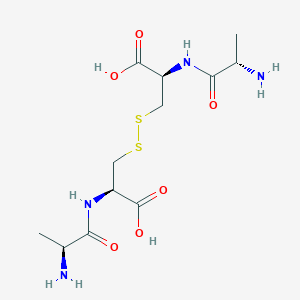

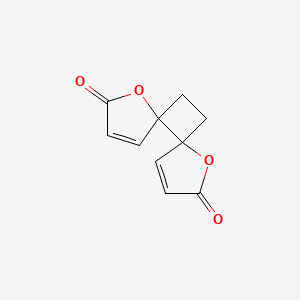

Anemonin is a tri-spirocyclic dibutenolide natural product found in members of the buttercup family (Ranunculaceae) such as Ranunculus bulbosus, Ranunculus ficaria, Ranunculus sardous, Ranunculus sceleratus, and Clematis hirsutissima . It was originally isolated in 1792 by M. Heyer . This compound is the dimerization product of the toxin protothis compound . This compound is known for its unique biological properties, including its potential as an anti-inflammatory and cosmetic agent .

Aplicaciones Científicas De Investigación

Anemonin has a wide range of scientific research applications:

Mecanismo De Acción

Direcciones Futuras

Anemonin has shown significant antileishmanial activity with IC 50 values of 1.33 nM and 1.58 nM against promastigotes and 1.24 nM and 1.91 nM against amastigotes of L. aethiopica and L. donovani, respectively . This suggests that this compound could be a potential candidate for the treatment of leishmaniasis and schistosomiasis . Furthermore, this compound has been found to alleviate nerve injury after cerebral ischemia , indicating its potential in treating neurodegenerative diseases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Anemonin can be synthesized from protothis compound through a photochemical process. The dimerization of protothis compound in the presence of radiation from a mercury lamp yields this compound with a 75% yield .

Industrial Production Methods: The extraction of this compound from natural sources involves the use of plants from the Ranunculaceae family. For instance, the extraction from Ranunculus japonicus involves optimizing conditions such as the concentration of sodium chloride, extraction times, and drying temperature. The best conditions for extraction include using 15% sodium chloride, four extraction cycles, and drying at 60 degrees Celsius under 0.08 Mpa pressure . Another method involves using Pulsatilla chinensis as the source, with methanol extraction being the most effective .

Análisis De Reacciones Químicas

Types of Reactions: Anemonin undergoes various chemical reactions, including photochemical dimerization, oxidation, and reduction.

Common Reagents and Conditions:

Photochemical Dimerization: Protothis compound dimerizes to form this compound under the influence of radiation from a mercury lamp.

Oxidation and Reduction:

Major Products: The primary product of the photochemical dimerization of protothis compound is this compound .

Comparación Con Compuestos Similares

Protoanemonin: The precursor to this compound, formed from the enzymatic cleavage of ranunculin.

Ranunculin: A glycoside that, upon enzymatic cleavage, releases protothis compound.

Uniqueness of this compound: this compound is unique due to its tri-spirocyclic structure and its formation through a highly selective photochemical dimerization process. Its biological properties, such as anti-inflammatory and neuroprotective effects, further distinguish it from similar compounds .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Anemonin involves the conversion of a starting material, 2,4,5-trimethoxybenzoic acid, to the final product through a series of reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzoic acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Acetic anhydride", "Sulfuric acid", "Potassium permanganate", "Sodium sulfite", "Sodium hydrogensulfite", "Sodium chloride", "Ethanol" ], "Reaction": [ "Step 1: 2,4,5-trimethoxybenzoic acid is reacted with sodium hydroxide in methanol to form the corresponding sodium salt.", "Step 2: The sodium salt is then acidified with hydrochloric acid to obtain the free acid.", "Step 3: The free acid is then reacted with acetic anhydride and sulfuric acid to form the corresponding anhydride.", "Step 4: The anhydride is then hydrolyzed with sodium bicarbonate to form the corresponding acid.", "Step 5: The acid is then oxidized with potassium permanganate to form the corresponding ketone.", "Step 6: The ketone is then reduced with sodium sulfite and sodium hydrogensulfite to form the corresponding alcohol.", "Step 7: The alcohol is then treated with hydrochloric acid and sodium chloride to form the corresponding chloride salt.", "Step 8: The chloride salt is then treated with ethanol to form Anemonin." ] } | |

Número CAS |

508-44-1 |

Fórmula molecular |

C10H8O4 |

Peso molecular |

192.17 g/mol |

Nombre IUPAC |

(5S,6S)-4,7-dioxadispiro[4.0.46.25]dodeca-1,9-diene-3,8-dione |

InChI |

InChI=1S/C10H8O4/c11-7-1-3-9(13-7)5-6-10(9)4-2-8(12)14-10/h1-4H,5-6H2/t9-,10-/m1/s1 |

Clave InChI |

JLUQTCXCAFSSLD-NXEZZACHSA-N |

SMILES isomérico |

C1C[C@@]2([C@@]13C=CC(=O)O3)C=CC(=O)O2 |

SMILES |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

SMILES canónico |

C1CC2(C13C=CC(=O)O3)C=CC(=O)O2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.